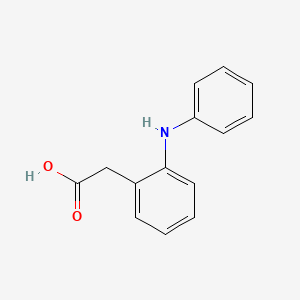

2-Anilinophenylacetic acid

Übersicht

Beschreibung

2-Anilinophenylacetic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of phenylacetic acid, where an aniline group is attached to the phenyl ring. This compound is known for its potential biological activities, including anticonvulsant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinophenylacetic acid typically involves the reaction of phenylacetic acid with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with aniline in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Anilinophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Anilinophenylacetic acid serves as a valuable reactant in organic synthesis. It is utilized in various reactions, including:

- Friedel-Crafts Reactions : This compound can participate in Friedel-Crafts acylation and alkylation, which are essential methods for forming carbon-carbon bonds.

- Synthesis of Derivatives : It is often used as a precursor for synthesizing various substituted derivatives that exhibit enhanced biological activities.

Pharmacological Applications

The pharmacological properties of this compound have garnered attention for their potential therapeutic uses:

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as rheumatoid arthritis and osteoarthritis. It acts by inhibiting enzymes involved in the arachidonic acid metabolism pathway, specifically phospholipase A2 and lipoxygenase .

- Anticonvulsant Activity : Studies suggest that this compound may possess anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders.

- Analgesic Effects : The compound has been shown to provide pain relief through its action on the central nervous system and peripheral tissues, potentially making it an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Rheumatoid Arthritis Treatment : In a controlled study involving patients with rheumatoid arthritis, administration of this compound derivatives resulted in a significant reduction in joint inflammation and pain compared to placebo groups. The study highlighted its potential as a long-lasting anti-inflammatory agent with minimal side effects .

- Epilepsy Management : Another study focused on the anticonvulsant properties of the compound demonstrated its effectiveness in reducing seizure frequency in animal models, suggesting its potential application in human epilepsy treatment protocols .

Wirkmechanismus

The mechanism of action of 2-Anilinophenylacetic acid involves its interaction with specific molecular targets. For instance, its anticonvulsant properties are believed to be due to its ability to inhibit certain enzymes, such as cyclooxygenase, which play a role in inflammatory pathways . The compound’s structure allows it to interact with these enzymes, thereby modulating their activity and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares structural similarities with 2-Anilinophenylacetic acid.

2-Phenylaminobenzeneacetic acid: Another derivative of phenylacetic acid with similar biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biologische Aktivität

2-Anilinophenylacetic acid (2-APAA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article delves into the biological activity of 2-APAA, highlighting its mechanisms of action, relevant case studies, and research findings.

Inhibition of Arachidonic Acid Pathway

The primary mechanism through which 2-APAA exerts its biological effects is by inhibiting the arachidonic acid (AA) pathway. This pathway is crucial in the synthesis of eicosanoids, which are inflammatory mediators. Specifically, 2-APAA has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins and thromboxanes, which are associated with inflammation and pain .

Enzyme Inhibition

Research indicates that 2-APAA derivatives possess significant inhibitory activity against phospholipase A2 (PLA2) and lipoxygenase (LOX). These enzymes play vital roles in the metabolism of arachidonic acid into leukotrienes and other inflammatory mediators. By inhibiting these enzymes, 2-APAA can mitigate various inflammatory responses, making it a potential candidate for treating conditions such as asthma, allergic reactions, and other inflammatory diseases .

Anticonvulsant Properties

In addition to its anti-inflammatory effects, 2-APAA has been investigated for its potential anticonvulsant properties. The compound's ability to inhibit certain enzymes involved in neurotransmitter regulation suggests that it may have a role in managing seizure disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 2-APAA and its derivatives:

-

Anti-inflammatory Activity : In a study comparing various compounds, 2-APAA demonstrated comparable anti-inflammatory activity to established NSAIDs like diclofenac but with significantly reduced side effects .

Compound Anti-inflammatory Activity Side Effects Index This compound Moderate Low Diclofenac High High Flurbiprofen High Moderate - Toxicity Studies : Acute toxicity tests in mice indicated that 2-APAA had a lower ulcerogenic effect compared to traditional NSAIDs. This suggests a favorable safety profile for potential therapeutic use .

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis revealed that structural modifications at specific positions on the anilino ring significantly affect the anti-inflammatory potency of 2-APAA derivatives. Optimal activity was associated with halogen or alkyl substituents at the ortho positions .

Case Studies

- Adjuvant-Induced Arthritis Model : In experiments using adjuvant-induced arthritis in rats, 2-APAA exhibited significant reductions in paw edema compared to control groups. This further supports its potential as an anti-inflammatory agent .

- Comparative Efficacy : A comparative study involving various compounds indicated that 2-APAA not only reduced inflammation but also showed analgesic properties similar to those of morphine in pain models without the associated risk of addiction .

Eigenschaften

IUPAC Name |

2-(2-anilinophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFCAWNKWPIBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357543 | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70172-33-7 | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?

A1: Research suggests that the anti-inflammatory activity of this compound derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []

Q2: Can microorganisms utilize this compound derivatives like Diclofenac?

A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and this compound (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []

Q3: What are the applications of substituted this compound derivatives beyond their anti-inflammatory properties?

A3: Substituted this compound derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.